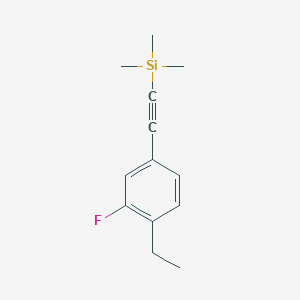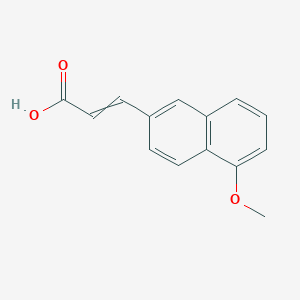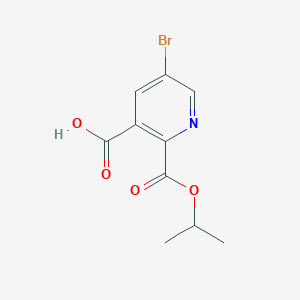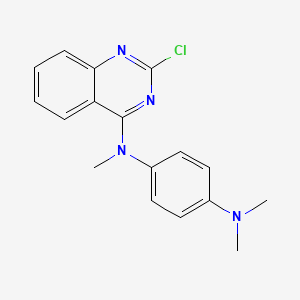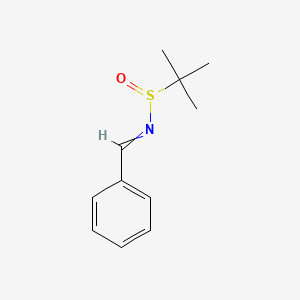
2-methyl-N-(phenylmethylidene)propane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-methyl-N-(phenylmethylidene)propane-2-sulfinamide is an organic compound that features a sulfoxide functional group attached to a benzylideneamino moiety and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(phenylmethylidene)propane-2-sulfinamide typically involves the reaction of benzylideneamine with tert-butyl sulfoxide under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions
2-methyl-N-(phenylmethylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzylideneamino moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation yields the corresponding sulfone, while reduction produces the sulfide.
科学的研究の応用
2-methyl-N-(phenylmethylidene)propane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications in medicine are still under research.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 2-methyl-N-(phenylmethylidene)propane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The sulfoxide group can participate in redox reactions, while the benzylideneamino moiety can engage in nucleophilic and electrophilic interactions. These interactions influence the compound’s reactivity and potential biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to 2-methyl-N-(phenylmethylidene)propane-2-sulfinamide include:
Benzylideneamino sulfoxides: Compounds with similar structures but different substituents on the sulfoxide or benzylideneamino groups.
tert-Butyl sulfoxides: Compounds with the tert-butyl group attached to the sulfoxide but lacking the benzylideneamino moiety.
Uniqueness
The presence of both the benzylideneamino and tert-butyl sulfoxide groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in research and industry .
特性
分子式 |
C11H15NOS |
|---|---|
分子量 |
209.31 g/mol |
IUPAC名 |
N-benzylidene-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H15NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChIキー |
KHEXSXPVKHWNOZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)S(=O)N=CC1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
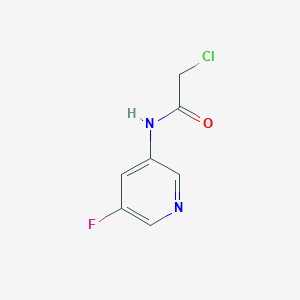
![Methyl 2-{[4-(2-hydroxyethyl)phenoxy]methyl}benzoate](/img/structure/B8525581.png)
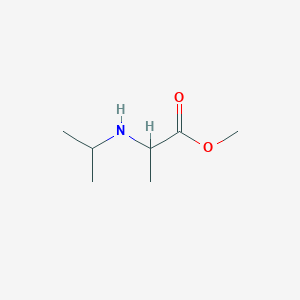

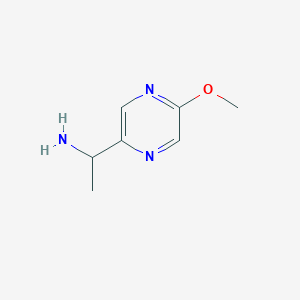
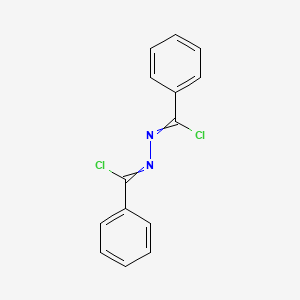
![4-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-3,5-dimethylbenzoic acid](/img/structure/B8525594.png)
![3-Methoxy-4-methyl-4H-furo[3,2-b]indole-2-carboxamide](/img/structure/B8525601.png)
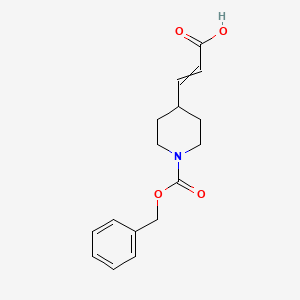
![1H-Purin-6-amine, 8-[(3,4,5-trimethoxyphenyl)thio]-](/img/structure/B8525616.png)
